molecular formula C12H20N4O2 B2357691 4-Amino-1-isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide CAS No. 2101195-30-4

4-Amino-1-isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No. B2357691
CAS RN: 2101195-30-4
M. Wt: 252.318
InChI Key: QHCQWXHLJAESKP-UHFFFAOYSA-N
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Description

4-Amino-1-isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic sensor that plays a crucial role in regulating energy balance in cells. A-769662 has been shown to have potential therapeutic applications in various metabolic disorders, including diabetes, obesity, and cancer.

Mechanism of Action

4-Amino-1-isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide activates AMPK by binding to the γ-subunit of the enzyme. This binding induces a conformational change in the enzyme, which leads to its activation. Once activated, AMPK phosphorylates various downstream targets, including acetyl-CoA carboxylase (ACC) and glucose transporter 4 (GLUT4), which leads to increased glucose uptake and fatty acid oxidation in cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It increases glucose uptake and insulin sensitivity in skeletal muscle cells, which makes it a potential therapeutic agent for diabetes. This compound also inhibits the growth of cancer cells, making it a potential anticancer agent. Furthermore, this compound has been shown to improve mitochondrial function and reduce inflammation, which makes it a potential therapeutic agent for various metabolic disorders.

Advantages and Limitations for Lab Experiments

4-Amino-1-isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and specific activator of AMPK, which makes it a valuable tool for studying the role of AMPK in various cellular processes. However, one limitation is that it has poor solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on 4-Amino-1-isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide. One area of research is to investigate its potential therapeutic applications in various metabolic disorders, including diabetes, obesity, and cancer. Another area of research is to explore its mechanism of action in more detail, including its downstream targets and signaling pathways. Furthermore, future research could focus on developing more potent and specific activators of AMPK, which could have even greater therapeutic potential.

Synthesis Methods

4-Amino-1-isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide can be synthesized using a multistep process. The first step involves the synthesis of 2,3-dihydrofuran from furfural. The second step involves the synthesis of tetrahydrofuran-2-ylmethylamine from 2,3-dihydrofuran. The final step involves the coupling of tetrahydrofuran-2-ylmethylamine with 4-amino-1-isopropylpyrazole-3-carboxylic acid to form this compound.

Scientific Research Applications

4-Amino-1-isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide has been extensively studied in various scientific research applications. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, which makes it a potential therapeutic agent for diabetes. This compound has also been shown to inhibit the growth of cancer cells, making it a potential anticancer agent. Furthermore, this compound has been shown to improve mitochondrial function and reduce inflammation, which makes it a potential therapeutic agent for various metabolic disorders.

properties

IUPAC Name

4-amino-N-(oxolan-2-ylmethyl)-1-propan-2-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-8(2)16-7-10(13)11(15-16)12(17)14-6-9-4-3-5-18-9/h7-9H,3-6,13H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHCQWXHLJAESKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(C(=N1)C(=O)NCC2CCCO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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